
2-Bromo-1,3-dimethoxy-5-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1,3-dimethoxy-5-methylbenzene is an organic compound with the molecular formula C9H11BrO2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, two methoxy groups, and a methyl group. This compound is of interest in organic chemistry due to its unique structure and reactivity, making it useful in various chemical syntheses and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,3-dimethoxy-5-methylbenzene typically involves the bromination of 1,3-dimethoxy-5-methylbenzene. The reaction is carried out using bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron (Fe) or light to initiate the reaction. The reaction conditions usually involve a solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination reaction is carefully monitored to avoid over-bromination and to ensure the selective substitution at the desired position on the benzene ring .
化学反応の分析
Types of Reactions
2-Bromo-1,3-dimethoxy-5-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc (Zn) and hydrochloric acid (HCl).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as zinc (Zn) and hydrochloric acid (HCl) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 2-methoxy-1,3-dimethoxy-5-methylbenzene when using methoxide ion (CH3O-).
Oxidation: 2-Bromo-1,3-dimethoxy-5-methylbenzoic acid.
Reduction: 1,3-Dimethoxy-5-methylbenzene.
科学的研究の応用
2-Bromo-1,3-dimethoxy-5-methylbenzene is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: Used in the synthesis of biologically active compounds and as a probe in biochemical studies.
Medicine: Potential use in the development of pharmaceuticals due to its structural similarity to biologically active molecules.
Industry: Employed in the manufacture of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Bromo-1,3-dimethoxy-5-methylbenzene in chemical reactions involves the electrophilic substitution of the bromine atom. The bromine atom, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack. The methoxy groups, being electron-donating, further stabilize the intermediate carbocation formed during the reaction. This combination of electron-withdrawing and electron-donating groups makes the compound highly reactive in electrophilic aromatic substitution reactions .
類似化合物との比較
Similar Compounds
- 2-Chloro-1,3-dimethoxy-5-methylbenzene
- 2-Iodo-1,3-dimethoxy-5-methylbenzene
- 2-Fluoro-1,3-dimethoxy-5-methylbenzene
Uniqueness
2-Bromo-1,3-dimethoxy-5-methylbenzene is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom is less reactive than iodine but more reactive than chlorine and fluorine in substitution reactions, making it a versatile intermediate in organic synthesis .
特性
CAS番号 |
2675-82-3 |
|---|---|
分子式 |
C9H11BrO2 |
分子量 |
231.09 g/mol |
IUPAC名 |
2-bromo-1,3-dimethoxy-5-methylbenzene |
InChI |
InChI=1S/C9H11BrO2/c1-6-4-7(11-2)9(10)8(5-6)12-3/h4-5H,1-3H3 |
InChIキー |
OQZULPTUCIDLJI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)OC)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-Diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B12277729.png)
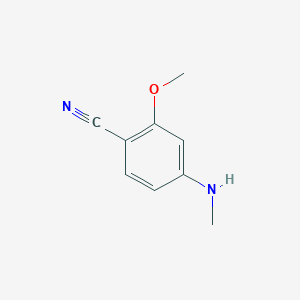
![N-[(Z)-(4-nitrophenyl)methylidene]-N-phenylamine oxide](/img/structure/B12277738.png)
![[4,5-diacetyloxy-3-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12277742.png)
![2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]ethyl Methacrylate](/img/structure/B12277746.png)
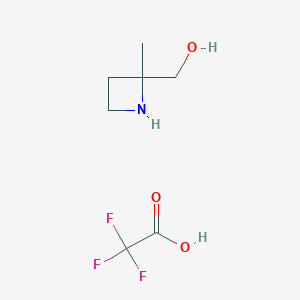
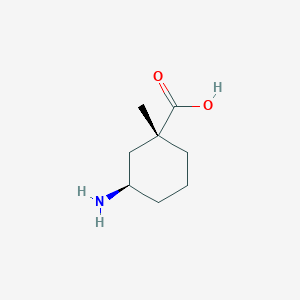
![1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-[(thiophen-2-yl)methyl]urea](/img/structure/B12277773.png)
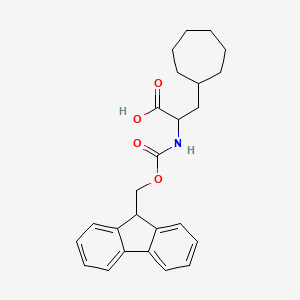
![4-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine](/img/structure/B12277785.png)
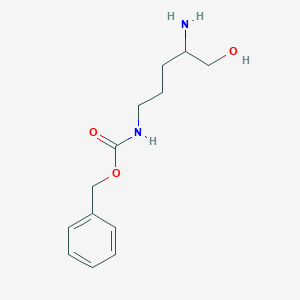


![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B12277826.png)
